Functional Handle Count: Trisubstituted Pyridine Offers Three Distinct Reactive Sites
4-Amino-5-bromopyridine-3-sulfonic acid provides three distinct functional handles (-NH2 at C4, -Br at C5, -SO3H at C3), enabling orthogonal synthetic transformations. This contrasts with 5-bromopyridine-3-sulfonic acid (CAS: 62009-34-1), which offers only two reactive sites (-Br at C5, -SO3H at C3) and lacks an amine group for amide coupling or reductive amination . The 2-amino positional isomer (2-amino-5-bromopyridine-3-sulfonic acid) also bears three functional groups, but the altered position of the amino group modifies the electronic environment of the pyridine ring, affecting reaction selectivity and metal coordination behavior .
| Evidence Dimension | Number of functional handles available for synthetic elaboration |
|---|---|
| Target Compound Data | 3 functional handles: -NH2 (C4), -Br (C5), -SO3H (C3) |
| Comparator Or Baseline | 5-Bromopyridine-3-sulfonic acid: 2 functional handles (-Br at C5, -SO3H at C3); 2-Amino-5-bromopyridine-3-sulfonic acid: 3 functional handles (-NH2 at C2, -Br at C5, -SO3H at C3) |
| Quantified Difference | Target compound offers one additional functional handle (amine group) compared to the non-aminated analog; differs from 2-amino isomer in the regioposition of the -NH2 group |
| Conditions | Structural analysis based on IUPAC nomenclature and molecular formula comparison |
Why This Matters
The additional amine group and specific 4-amino-5-bromo substitution pattern provide orthogonal synthetic versatility not available in the non-aminated analog and distinct reactivity from the 2-amino isomer.
